tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are important in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Synthesis Analysis
The synthesis of spiroindole and spirooxindole derivatives has been an active research field of organic chemistry for well over a century . For instance, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst, leading to the synthesis of certain derivatives .Molecular Structure Analysis
Spiroindole and spirooxindole scaffolds are divided by the type and ring size of the spirocycle that is fused to indole or oxindole . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis
The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin . Derivatives with two methyl groups in their structure were less reactive than those bearing an electron-withdrawing group in their structures .Scientific Research Applications
Drug Design and Pharmaceutical Research
Spirooxindole structures are often explored for their biological importance in designing new drugs. Researchers continuously seek novel procedures to synthesize these spiro nucleus structures due to their potential therapeutic properties .
Organic Synthesis
The synthesis of structurally diverse spirooxindole scaffolds is an area of interest due to its relevance in creating new molecules with potential applications in medicinal chemistry and material science .
Fluorescent Probes Development
Spirooxindole derivatives have been studied for their optical activities, which can be useful in developing new fluorescent probes for detecting ions and other applications in bioimaging .
Catalysis
Some spirooxindole compounds are synthesized through methods that involve catalysis, which can be an important aspect of chemical manufacturing and environmental chemistry .
Future Directions
Spiroindole and spirooxindole derivatives have been the focus of significant attention due to their bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Introducing novel synthetic procedures has been an active research field and will be useful in creating new therapeutic agents .
properties
IUPAC Name |
tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)13-11(18(19,20)21)5-4-6-12(13)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRNJRVAZKDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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